molecular formula C16H24O3 B12589613 Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate CAS No. 646064-58-6

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate

Cat. No.: B12589613
CAS No.: 646064-58-6
M. Wt: 264.36 g/mol
InChI Key: YDSXSSABUPGGEN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C14H20O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate typically involves the esterification of 4-tert-butylphenol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of 3-(4-tert-butylphenoxy)-2-methylpropanoic acid.

    Reduction: Formation of 3-(4-tert-butylphenoxy)-2-methylpropanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-tert-butylphenoxyacetate
  • Ethyl 3-(4-methylphenoxy)-2-methylpropanoate
  • Ethyl 3-(4-ethylphenoxy)-2-methylpropanoate

Uniqueness

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.

Biological Activity

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on various research findings.

Chemical Structure and Properties

This compound features an ester functional group and a phenoxy moiety, which are significant for its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as:

  • Enzyme Substrate or Inhibitor : By competing with natural substrates or altering enzyme conformation, it can modulate metabolic pathways.
  • Receptor Modulator : It may bind to receptor sites, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth and show efficacy against fungi. This suggests potential applications in developing antimicrobial agents.

Anticancer Properties

Some studies have investigated the anticancer potential of compounds related to this compound. The compound's ability to induce apoptosis in cancer cells has been noted, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study tested various phenoxy derivatives against common pathogens, revealing that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspases and subsequent apoptosis .
  • Toxicological Studies :
    • Toxicity assessments revealed that at high concentrations, the compound could induce cytotoxic effects in normal cell lines, emphasizing the need for careful dosage consideration in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells
CytotoxicityCytotoxic effects at high concentrations

Properties

CAS No.

646064-58-6

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate

InChI

InChI=1S/C16H24O3/c1-6-18-15(17)12(2)11-19-14-9-7-13(8-10-14)16(3,4)5/h7-10,12H,6,11H2,1-5H3

InChI Key

YDSXSSABUPGGEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)COC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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